molecular formula C35H24N4O2 B4750443 N-[4-[6-(naphthalene-1-carbonylamino)-1H-benzimidazol-2-yl]phenyl]naphthalene-1-carboxamide

N-[4-[6-(naphthalene-1-carbonylamino)-1H-benzimidazol-2-yl]phenyl]naphthalene-1-carboxamide

Cat. No.: B4750443
M. Wt: 532.6 g/mol
InChI Key: ZLGFMNZMKCNDBU-UHFFFAOYSA-N
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Description

N-[4-[6-(naphthalene-1-carbonylamino)-1H-benzimidazol-2-yl]phenyl]naphthalene-1-carboxamide is a complex organic compound that features a benzimidazole core linked to naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[6-(naphthalene-1-carbonylamino)-1H-benzimidazol-2-yl]phenyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of naphthalene-1-carboxylic acid with 4-aminobenzimidazole under specific conditions to form the intermediate product. This intermediate is then further reacted with naphthalene-1-carbonyl chloride in the presence of a base to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[4-[6-(naphthalene-1-carbonylamino)-1H-benzimidazol-2-yl]phenyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds.

Scientific Research Applications

N-[4-[6-(naphthalene-1-carbonylamino)-1H-benzimidazol-2-yl]phenyl]naphthalene-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of N-[4-[6-(naphthalene-1-carbonylamino)-1H-benzimidazol-2-yl]phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to DNA or proteins, disrupting their normal function and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-carboxamide derivatives: These compounds share the naphthalene core and exhibit similar chemical properties.

    Benzimidazole derivatives: Compounds with a benzimidazole core that have diverse biological activities.

Uniqueness

N-[4-[6-(naphthalene-1-carbonylamino)-1H-benzimidazol-2-yl]phenyl]naphthalene-1-carboxamide is unique due to its combination of naphthalene and benzimidazole moieties, which confer distinct photophysical and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[4-[6-(naphthalene-1-carbonylamino)-1H-benzimidazol-2-yl]phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H24N4O2/c40-34(29-13-5-9-22-7-1-3-11-27(22)29)36-25-17-15-24(16-18-25)33-38-31-20-19-26(21-32(31)39-33)37-35(41)30-14-6-10-23-8-2-4-12-28(23)30/h1-21H,(H,36,40)(H,37,41)(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGFMNZMKCNDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)C4=NC5=C(N4)C=C(C=C5)NC(=O)C6=CC=CC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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